
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12FN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the tetrahydroisoquinoline scaffold.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under controlled temperature conditions to ensure high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and efficiency in the production of the compound.
Analyse Chemischer Reaktionen
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. The presence of the fluorine atom enhances its lipophilicity, which may improve its bioavailability and therapeutic efficacy in treating conditions such as Parkinson's disease and depression .
Neuroscience Research
In neuroscience, 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is utilized to explore neurotransmitter mechanisms. Studies indicate that it can modulate dopamine levels and has protective effects against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms . Its role as a natural regulator of dopamine suggests potential applications in managing mood disorders and neurodegenerative diseases .
Analytical Chemistry
The compound is also employed in analytical chemistry for detecting and quantifying isoquinoline derivatives. Its unique structure allows for the development of sensitive analytical methods that enhance the accuracy of chemical analyses. This application is vital for quality control in pharmaceutical manufacturing and research settings .
Biochemical Studies
In biochemical research, this compound contributes to understanding enzyme interactions and the development of enzyme inhibitors. These inhibitors can be crucial for therapeutic applications targeting various diseases by modulating specific biochemical pathways .
Material Science
Recent studies have explored the use of this compound in material science for creating novel materials with specific electronic properties. This application could lead to advancements in electronic devices and sensors due to the compound's unique structural features that influence electrical conductivity and other material properties .
Comparative Analysis with Related Compounds
The following table summarizes some structural features and notable activities of this compound compared to related compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
This compound | One methyl group at position 1 | Antidepressant activity |
8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 8 | Neuroprotective effects |
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 7 | Antimicrobial properties |
8-Amino-1-methyl-1,2,3,4-tetrahydroisoquinoline | Amino group at position 8 | Enhanced neuroprotective effects |
Case Studies and Research Findings
Recent research has highlighted the therapeutic potential of this compound in various experimental models:
- A study indicated that this compound ameliorates diabetic neuropathic pain by restoring altered serotonin and dopamine levels in animal models .
- Another investigation demonstrated its neuroprotective effects against MPTP-induced toxicity in mice .
These findings underscore the compound's potential as a candidate for further development into therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit calcium influx and modulate neurotransmitter release, which may contribute to its neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which may affect its pharmacokinetic properties and target specificity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of fluorine, leading to different electronic and steric effects.
The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for research and development.
Biologische Aktivität
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (6F-MTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of 6F-MTIQ, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
6F-MTIQ is characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 1-position of the tetrahydroisoquinoline scaffold. This unique substitution pattern is believed to influence its biological activity significantly.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Fluorine at position 6; Methyl group at position 1 | Potential antidepressant and neuroprotective effects |
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 2 | Different biological activity profile |
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks fluorine substituent | Broader range of biological activities |
Antidepressant Activity
Research indicates that 6F-MTIQ exhibits antidepressant-like effects. In animal models, it has been shown to enhance serotonin levels in various brain regions, suggesting a potential mechanism through serotonergic modulation. This effect is comparable to established antidepressants such as selective serotonin reuptake inhibitors (SSRIs) .
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in models of neurodegenerative diseases. For instance, studies have shown that 6F-MTIQ can inhibit neuronal apoptosis and promote cell survival in the presence of neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces parkinsonian symptoms .
Antinociceptive Effects
In pain models, particularly those involving diabetic neuropathic pain (DPN), 6F-MTIQ has been found to reverse mechanical allodynia and thermal hyperalgesia. The compound's analgesic effects are thought to be mediated through interactions with opioid receptors and modulation of monoaminergic pathways .
The biological activity of 6F-MTIQ is attributed to several mechanisms:
- Serotonergic Modulation : The compound enhances serotonin levels in the brain, which may contribute to its antidepressant effects.
- Opioid Receptor Interaction : It exhibits analgesic properties likely through interactions with opioid receptors.
- Neuroprotective Pathways : By inhibiting apoptotic pathways and promoting neurotrophic factor signaling, it protects against neurotoxic damage.
Study on Diabetic Neuropathic Pain
A study conducted by Patsenka and Antkiewicz-Michaluk (2004) reported that acute administration of 6F-MTIQ significantly reduced pain responses in streptozotocin-induced diabetic mice. The compound restored altered neurotransmitter levels and improved pain thresholds comparable to gabapentin .
Neuroprotection Against MPTP-Induced Toxicity
Tasaki et al. (1991) demonstrated that 6F-MTIQ could prevent MPTP-induced bradykinesia in animal models. This suggests its potential utility in treating Parkinson's disease .
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNPPQVJTQBKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467818 | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269402-42-8 | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.